molecular formula C17H16Cl2N4S2 B4318858 2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

Cat. No.: B4318858
M. Wt: 411.4 g/mol
InChI Key: OVSGKQRQAHUQGO-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a involving appropriate starting materials under controlled conditions.

    Introduction of the amino group: This step often involves nucleophilic substitution reactions.

    Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution.

    Addition of bis(ethylthio) groups: This step involves thiolation reactions using ethylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the reduction of the nitro groups to amino groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(2,4-dichlorophenyl)-4,4-bis(methylthio)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
  • 2-amino-6-(2,4-dichlorophenyl)-4,4-bis(phenylthio)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Uniqueness

The uniqueness of 2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE lies in its specific substitution pattern and the presence of bis(ethylthio) groups

Properties

IUPAC Name

2-amino-6-(2,4-dichlorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4S2/c1-3-24-17(25-4-2)16(9-21)13(15(16,8-20)14(22)23-17)11-6-5-10(18)7-12(11)19/h5-7,13H,3-4H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSGKQRQAHUQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(C2(C(C2(C(=N1)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C#N)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 2
2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

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